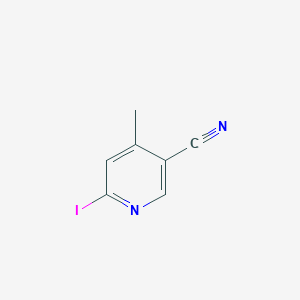
6-Iodo-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the pyridine ring
Preparation Methods
The synthesis of 6-Iodo-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another approach is the continuous synthesis method, which involves the use of inexpensive, acyclic commodity-based raw materials . The reaction conditions typically include the use of ethanol as a solvent and temperatures around 20°C. Industrial production methods may involve batch crystallization to yield high-purity products .
Chemical Reactions Analysis
6-Iodo-4-methylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as alkyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include alkyl halides, potassium hydroxide (KOH), and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Iodo-4-methylnicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Iodo-4-methylnicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound may also play a role in its biological activity .
Comparison with Similar Compounds
6-Iodo-4-methylnicotinonitrile can be compared with other similar compounds, such as:
4-Iodo-6-methylnicotinonitrile: This compound has the same molecular formula but differs in the position of the iodine and methyl groups.
2-Oxo (thio)nicotinonitriles: These derivatives have different functional groups but share the nicotinonitrile core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
6-iodo-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |
InChI Key |
IEWCZESROAJYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















